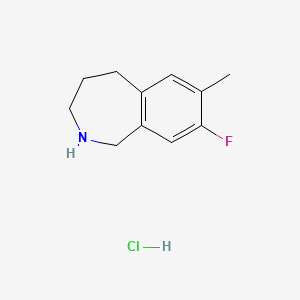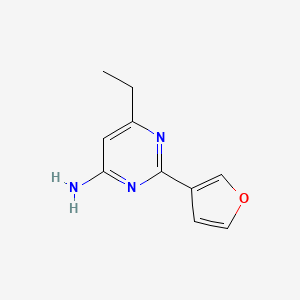
6-Ethyl-2-(furan-3-yl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethyl-2-(furan-3-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.218. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Research has been conducted on the synthesis and antimicrobial activity of various pyrimidine derivatives, emphasizing the potential biological applications of these compounds (Ravindra et al., 2008).
Antiviral Evaluation of Furopyrimidine Nucleosides
The synthesis of new furo[2,3-d]pyrimidin-2(3H)-one derivatives has been explored, with evaluations of their inhibition levels against various viruses and cancer cell lines, demonstrating the potential pharmaceutical applications of these compounds (Robins et al., 2007).
Insecticidal and Antibacterial Potential
Pyrimidine linked pyrazole heterocyclics have been synthesized and evaluated for their insecticidal and antimicrobial potential, indicating the scope of these compounds in agricultural and pharmaceutical sectors (Deohate & Palaspagar, 2020).
Synthesis of Biologically Active Compounds
The synthesis of new compounds containing pyrimidine fragments has been achieved, with some demonstrating plant growth regulatory activity. This research underlines the significance of these compounds in agricultural science (Pivazyan et al., 2019).
Anti-tubercular Evaluation
Novel pyrimidine derivatives have been synthesized and evaluated for their effectiveness against tuberculosis. This showcases the importance of these compounds in the treatment of infectious diseases (Vavaiya et al., 2022).
Amplification of Phleomycin
Pyrimidin-4(3H)-ones with various substituents have been studied for their activity as amplifiers of phleomycin against Escherichia coli, highlighting their potential use in enhancing antibiotic efficacy (Brown & Cowden, 1982).
Microwave Irradiation in Synthesis
A novel method using microwave irradiation for the efficient synthesis of furo- and thieno[2,3-d]pyrimidin-4-amine derivatives has been developed, showcasing advancements in chemical synthesis techniques (Han et al., 2010).
Novel Rearrangement of Imidazoles
A unique rearrangement of 6-Ethyl-2,4-bis(1H-imidazol-1-yl)pyrimidin-5-amine was observed, indicating the potential for discovering new chemical reactions involving pyrimidine derivatives (Lampe et al., 1994).
Iminophosphorane in Synthesis
The use of iminophosphorane in the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones illustrates the versatility of pyrimidine derivatives in chemical synthesis (Sun et al., 2010).
Synthesis of New Heterocyclic Systems
The synthesis of novel heterocyclic systems based on pyrimidine derivatives highlights the ongoing exploration of new compounds in medicinal chemistry (Hassan, 2000).
Propriétés
IUPAC Name |
6-ethyl-2-(furan-3-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-2-8-5-9(11)13-10(12-8)7-3-4-14-6-7/h3-6H,2H2,1H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWPMVYXISWASR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2=COC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B3004390.png)

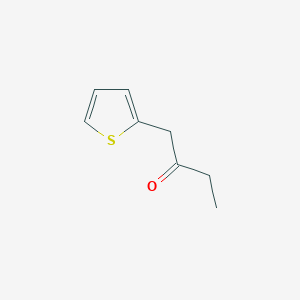
![N-(3-(furan-2-yl)-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3004395.png)
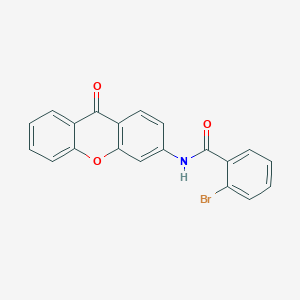

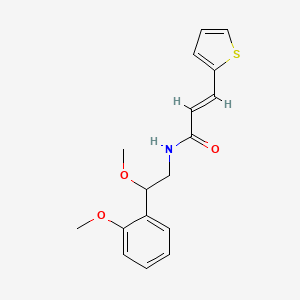
![4-([4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazol-1-yl]methyl)-1-thiane-1,1-dione](/img/structure/B3004401.png)
![benzo[d][1,3]dioxol-5-yl(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B3004403.png)
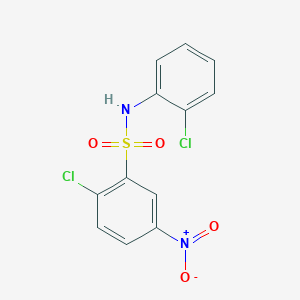
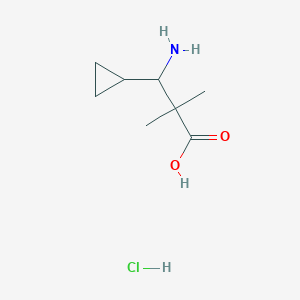
![N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-isopropoxybenzamide](/img/structure/B3004407.png)
